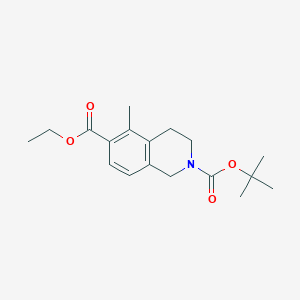
2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate is a complex organic compound with a unique structure that includes tert-butyl, ethyl, and methyl groups attached to an isoquinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of tert-butyl, ethyl, and methyl groups through various alkylation reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of tert-butyl, ethyl, and methyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H25NO4 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-O-tert-butyl 6-O-ethyl 5-methyl-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate |
InChI |
InChI=1S/C18H25NO4/c1-6-22-16(20)15-8-7-13-11-19(10-9-14(13)12(15)2)17(21)23-18(3,4)5/h7-8H,6,9-11H2,1-5H3 |
InChI Key |
WWIDLXUQRUMWAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




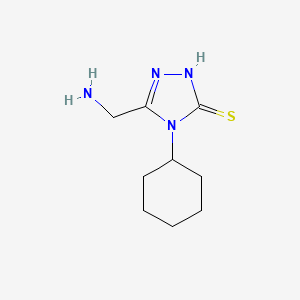
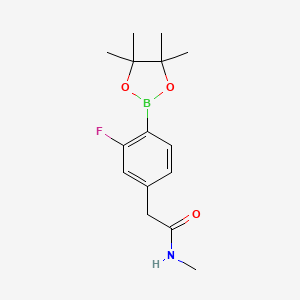
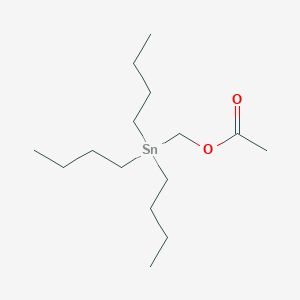
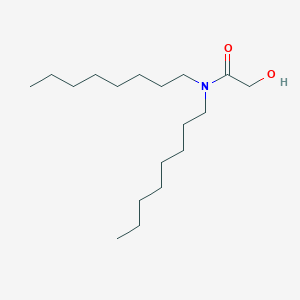
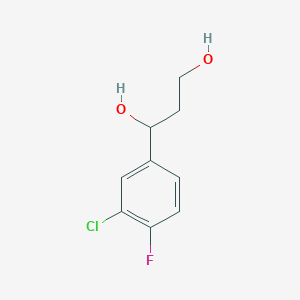
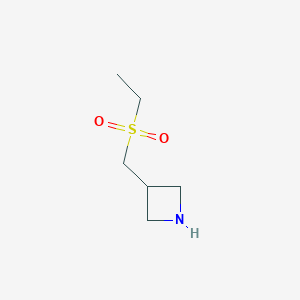
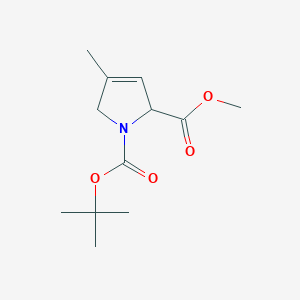
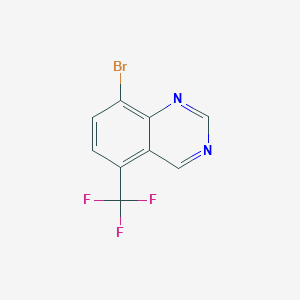
![[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)
![tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13682924.png)
![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)
